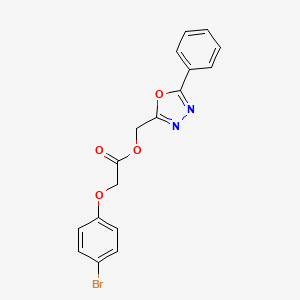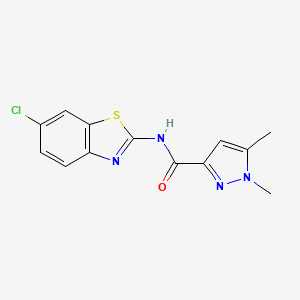![molecular formula C25H24N2O5 B1225181 2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225181.png)
2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester is a member of benzamides.
Scientific Research Applications
Hydroxycinnamates and Antioxidant Activities
Hydroxycinnamates, including 2-phenylacetic acid derivatives, are widely distributed plant phenylpropanoids. They demonstrate potent in vitro and in vivo antioxidant activities. These compounds scavenge various radicals and act as chain-breaking antioxidants and reducing agents. The structural effects on the potency of antioxidant activity are significant, suggesting their role in reducing disease risk and promoting health through diet (Shahidi & Chandrasekara, 2010).
Biodegradation of Aromatic Compounds
Escherichia coli has been noted for its ability to use aromatic compounds, including phenylacetic acid derivatives, as sole carbon and energy sources. This review highlights E. coli's capability to catabolize several aromatic acids and amines, indicating its potential role in biodegradation and biotransformation, making it a model system to understand the biochemical, genetic, evolutionary, and ecological aspects of aromatic compound catabolism (Díaz et al., 2001).
Sorption of Phenoxy Herbicides
Research suggests that 2-phenylacetic acid derivatives, such as 2,4-D and other phenoxy herbicides, can be rationalized based on soil parameters including pH, organic carbon content, and oxalate extractable iron. This indicates the relevance of soil organic matter and iron oxides as sorbents for these compounds, which could be crucial in understanding environmental interactions and mitigation strategies (Werner et al., 2012).
Plant Betalains: Chemistry and Biochemistry
Betalains, which include phenylacetic acid derivatives, are vacuolar pigments with antioxidant properties and are considered safe for consumption. They contribute to health and are used in various industries, including food coloring and cosmetics. The review also discusses the biosynthesis and ecophysiological factors affecting betalain production, highlighting their commercial potential (Khan & Giridhar, 2015).
properties
Product Name |
2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C25H24N2O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[2-[4-[(4-ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-phenylacetate |
InChI |
InChI=1S/C25H24N2O5/c1-2-31-22-14-12-21(13-15-22)27-25(30)19-8-10-20(11-9-19)26-23(28)17-32-24(29)16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,26,28)(H,27,30) |
InChI Key |
YQPCMSBXQXXFQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-[(3-fluorophenyl)methyl]-3-indolyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225098.png)

![(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one](/img/structure/B1225101.png)
![(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione](/img/structure/B1225103.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![2-(4-Chlorophenyl)-5-[2-(2-pyridinyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1225109.png)
![N-[3-(3H-1,3-benzothiazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B1225110.png)
![4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B1225111.png)

![2-Methoxy-4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B1225115.png)

![2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole](/img/structure/B1225117.png)
![2-[(4-methylphenyl)thio]-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B1225122.png)
![2,7-Bis-(3-hydroxy-phenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone](/img/structure/B1225124.png)